Clemastine N-Oxide
CAS No.: 108825-05-4
Cat. No.: VC0192739
Molecular Formula: C21H26ClNO2
Molecular Weight: 359.89
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 108825-05-4 |
---|---|
Molecular Formula | C21H26ClNO2 |
Molecular Weight | 359.89 |
IUPAC Name | (2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methyl-1-oxidopyrrolidin-1-ium |
Standard InChI | InChI=1S/C21H26ClNO2/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)25-16-14-20-9-6-15-23(20,2)24/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3/t20-,21-,23?/m1/s1 |
SMILES | CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCC[N+]3(C)[O-] |
Introduction
Chemical Properties and Structure
Clemastine N-Oxide maintains the fundamental structural elements of clemastine while incorporating the characteristic N-oxide group. The molecular structure features a tertiary amine oxide, where the nitrogen atom is bonded to an oxygen atom, resulting in altered physicochemical properties compared to the parent molecule.
Molecular Structure and Formula
The molecular formula of Clemastine N-Oxide can be represented as C21H26ClNO2, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The deuterated form, Clemastine N-Oxide-d5, has a molecular formula of C21H21D5ClNO2 with a molecular weight of 364.92. The compound is also known by the systematic name [R-(R*,R*)]- 2-[2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine 1-Oxide.
Physical Characteristics
Clemastine N-Oxide exhibits increased water solubility compared to clemastine, which is a common characteristic of N-oxide derivatives. This enhanced solubility is attributed to the increased polarity resulting from the addition of the oxygen atom to the nitrogen. The compound's stability can be influenced by environmental factors such as pH and temperature, which impact its reactivity and potential therapeutic effects.
Chemical Reactivity
The N-oxide functional group in Clemastine N-Oxide can undergo various chemical reactions typical for N-oxides. These reactions include:
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Reduction to the parent amine
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Deoxygenation reactions
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Rearrangement reactions under specific conditions
The stability of Clemastine N-Oxide in biological systems is influenced by factors such as pH and temperature, which can impact its reactivity and metabolic fate.
Synthesis and Preparation
The synthesis of Clemastine N-Oxide typically involves the oxidation of clemastine using various oxidizing agents. Several approaches have been documented in the literature for the preparation of this compound.
Oxidation Methods
One common method for synthesizing Clemastine N-Oxide includes the use of peracetic acid or hydrogen peroxide in the presence of a catalyst to facilitate the formation of the N-oxide group. This approach represents a standard methodology for the N-oxidation of tertiary amines. The reaction conditions must be carefully controlled to ensure selectivity for the nitrogen atom and to prevent over-oxidation of other functional groups within the molecule.
Deuterated Derivative Synthesis
For research applications requiring isotopic labeling, Clemastine N-Oxide-d5 can be synthesized by incorporating deuterium atoms at strategic positions in the molecule. The deuterated derivative is particularly valuable for metabolic studies and mass spectrometry-based analyses, as it provides a means of distinguishing between endogenous and exogenous compounds in biological samples.
Pharmacology and Mechanism of Action
The pharmacological profile of Clemastine N-Oxide is closely related to that of its parent compound, clemastine, but with some notable differences resulting from the structural modification.
Relationship to Clemastine's Mechanism
Property | Clemastine | Clemastine N-Oxide |
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Primary Target | Histamine H1 receptor | Histamine H1 receptor |
Action | Competitive antagonist | Presumed competitive antagonist |
Additional Effects | Anticholinergic, sedative | Potentially reduced side effects |
Receptor Binding | High affinity | Potentially altered affinity |
Clinical Use | Allergic conditions | Research compound/metabolite |
Metabolism and Pharmacokinetics
The metabolic fate of Clemastine N-Oxide represents an important aspect of its pharmacological profile and relevance in drug metabolism studies.
Formation as a Metabolite
Clemastine N-Oxide has been identified as one of several metabolites formed during the biotransformation of clemastine. Research using Cunninghamella elegans, a filamentous fungus that produces drug metabolites similar to those formed in mammals, has revealed multiple metabolic pathways for clemastine, including N-oxidation . The study identified norclemastine, four isomers of hydroxylated clemastine, and two N-oxide metabolites using liquid chromatography and tandem mass spectrometry techniques .
Excretion and Elimination
While specific data on the elimination of Clemastine N-Oxide is limited, the compound's increased water solubility compared to clemastine suggests enhanced renal clearance. Urinary excretion is the major mode of elimination for clemastine and its metabolites , and the increased polarity of the N-oxide form likely facilitates this process.
Analytical Methods for Detection
Various analytical techniques have been employed to detect and characterize Clemastine N-Oxide in biological samples and research preparations.
Liquid Chromatography/Mass Spectrometry
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the gold standard for the identification and quantification of Clemastine N-Oxide. Research has demonstrated the effectiveness of this approach in elucidating the structure of N-oxidized clemastine metabolites . The combination of different ionization techniques, such as atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI), with hydrogen/deuterium exchange experiments has provided valuable insights into the structural characteristics of these metabolites .
Confirmatory Techniques
The N-oxidation of clemastine can be confirmed through various analytical approaches:
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Hydrogen/deuterium exchange experiments, which reveal characteristic patterns for N-oxide functional groups
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Deoxygenation reactions (-16 Da) observed upon atmospheric pressure chemical ionization mass spectrometry
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MSn fragmentation patterns that provide structural information about the site of oxidation
Research Applications
Clemastine N-Oxide has several important applications in pharmaceutical research and drug development.
Metabolite Identification
Research has shown that N-oxidation represents an important metabolic pathway for drugs containing tertiary amine groups. The identification and characterization of Clemastine N-Oxide contribute to a more comprehensive understanding of clemastine's metabolic profile and potential drug-drug interactions . The use of model systems like Cunninghamella elegans has facilitated the study of these metabolites by producing them in higher concentrations than typically found in mammalian systems .
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